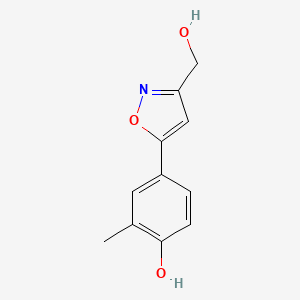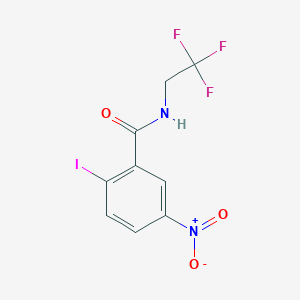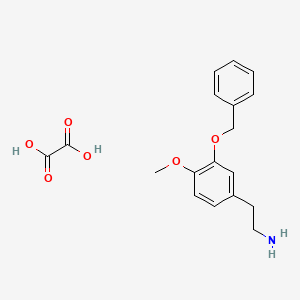
4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of dry solvents like dimethylformamide (DMF) under microwave irradiation at elevated temperatures .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity while minimizing waste and cost. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendly nature and reduced toxicity .
化学反应分析
Types of Reactions
4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(3-formylisoxazol-5-yl)-2-methylphenol, while reduction of the isoxazole ring can produce 4-(3-(hydroxymethyl)isoxazoline-5-yl)-2-methylphenol .
科学研究应用
4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound found in certain mushrooms.
Ibotenic Acid: Another psychoactive compound with an isoxazole ring
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxymethyl group and the methylphenol moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]-2-methylphenol |
InChI |
InChI=1S/C11H11NO3/c1-7-4-8(2-3-10(7)14)11-5-9(6-13)12-15-11/h2-5,13-14H,6H2,1H3 |
InChI 键 |
YQPQDLHOVWYSBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=NO2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)





![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)




